Enzymatic Conversion Efficiency: Enantiomers Exhibit Comparable but Not Identical Kinetic Profiles
The Baeyer-Villiger monooxygenase MMKMO from R. erythropolis DCL14 catalyzes the conversion of (+)-menthone to (4S,7R)-7-isopropyl-4-methyloxepan-2-one and (-)-menthone to the (4R,7S) enantiomer. Kinetic characterization revealed that the enzyme converts all enantiomers of natural substrates with 'almost equal efficiency' [1]. However, the specific activity and Km values for the two enantiomers are not identical; the enzyme exhibits a slight preference for (-)-menthone over (+)-menthone under standard assay conditions (pH 9.0, 35°C) [1]. This differential substrate recognition implies that in mixed substrate environments or when using racemic menthone, the (4R,7S) lactone is produced at a slightly higher rate, potentially affecting downstream product ratios and necessitating chiral resolution steps for applications requiring enantiopure (4S,7R) material.
| Evidence Dimension | Enzymatic conversion rate (relative) |
|---|---|
| Target Compound Data | Produced from (+)-menthone by MMKMO |
| Comparator Or Baseline | (4R,7S)-7-isopropyl-4-methyloxepan-2-one (produced from (-)-menthone) |
| Quantified Difference | Enantiomers converted with 'almost equal efficiency' but with slight preference for (-)-menthone substrate |
| Conditions | Purified MMKMO, pH 9.0, 35°C, NADPH/O2-dependent Baeyer-Villiger oxidation |
Why This Matters
Understanding subtle kinetic differences helps predict enantiomeric excess in biocatalytic production and justifies the need for enantioselective analytical methods in quality control.
- [1] van der Werf, M.J. (2000). Purification and characterization of a Baeyer-Villiger mono-oxygenase from Rhodococcus erythropolis DCL14 involved in three different monocyclic monoterpene degradation pathways. Biochemical Journal, 347(3), 693-701. DOI: 10.1042/0264-6021:3470693 View Source
